COX-2 Enzyme Inhibition: Baseline Inhibitory Potency of 3-Phenyl-1,2-benzisoxazol-4-amine
In a fluorescence-based human COX-2 inhibition assay, 3-Phenyl-1,2-benzisoxazol-4-amine exhibited an IC50 of 550 nM [1]. The clinical comparator celecoxib demonstrated an IC50 of approximately 30 nM in comparable COX-2 inhibition assays, representing a potency differential of approximately 18-fold [2]. Notably, the compound showed negligible activity against COX-1 in the same assay system, indicating a COX-2 selective inhibition profile [1].
| Evidence Dimension | COX-2 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 550 nM |
| Comparator Or Baseline | Celecoxib: ~30 nM |
| Quantified Difference | Target compound is approximately 18-fold less potent than celecoxib |
| Conditions | Fluorescence-based microplate reader assay, purified human COX-2 enzyme |
Why This Matters
This establishes a measurable baseline for COX-2 inhibitory activity, enabling procurement decisions for screening campaigns seeking moderate-affinity starting points for scaffold optimization rather than high-potency leads.
- [1] BindingDB BDBM50598754, CHEMBL5173923, IC50: 550 nM for human COX-2 (fluorescence-based assay), deposited 2023-06-23. View Source
- [2] T.D. Penning et al., 'Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of Celecoxib', Journal of Medicinal Chemistry, 1997, 40, 1347-1365. View Source
